molecular formula C17H25N3O7 B14060503 Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate

Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate

Cat. No.: B14060503
M. Wt: 383.4 g/mol
InChI Key: VCUURJXTJQLJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with various functional groups. This compound is notable for its use in synthetic organic chemistry, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are mild, often carried out at room temperature, and the yields are generally high.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The Boc groups are stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-methoxypyrazine-2-carboxylate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex and controlled synthetic pathways compared to single Boc-protected compounds .

Properties

Molecular Formula

C17H25N3O7

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C17H25N3O7/c1-16(2,3)26-14(22)20(15(23)27-17(4,5)6)12-11(13(21)25-8)19-10(24-7)9-18-12/h9H,1-8H3

InChI Key

VCUURJXTJQLJHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(N=C1C(=O)OC)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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